2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
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Overview
Description
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a chemical compound with the CAS Number: 1260679-52-4 . It has a molecular weight of 268.51 and its IUPAC name is 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C8H8BrClFNO . The InChI code is 1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Organic Chemistry
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, was developed. This method avoids the use of expensive and toxic materials like palladium and phenylboronic acid, indicating the importance of finding efficient and safe synthesis routes for halogenated compounds, which could be relevant to the synthesis and application of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride as well (Qiu et al., 2009).
Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors for detecting various analytes, highlighting the potential for halogenated compounds in sensor development. This insight could suggest similar applications for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride in designing sensitive and selective sensors for environmental or biomedical applications (Roy, 2021).
Advanced Oxidation Processes
Research on acetaminophen degradation using advanced oxidation processes (AOPs) to address water scarcity and environmental contamination reflects a broader research trend. Compounds like 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride could be explored in similar contexts, either as a subject of degradation studies or as part of novel AOPs for removing recalcitrant pollutants (Qutob et al., 2022).
Drug Design and Pharmacology
The review of fluorinated compounds in protein design underscores the unique properties and applications of such compounds in enhancing protein stability and activity. This highlights the potential research interest in similarly structured compounds like 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride for drug design or biochemical studies, aiming to exploit the unique properties conferred by fluorination (Buer & Marsh, 2012).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDJUSCOXLXSAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)F)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697167 |
Source
|
Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride | |
CAS RN |
1260679-52-4 |
Source
|
Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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